1,2,3-Trifluoro-5-methoxy-4-nitrobenzene

Catalog No.
S1904372
CAS No.
925890-13-7
M.F
C7H4F3NO3
M. Wt
207.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3-Trifluoro-5-methoxy-4-nitrobenzene

CAS Number

925890-13-7

Product Name

1,2,3-Trifluoro-5-methoxy-4-nitrobenzene

IUPAC Name

1,2,3-trifluoro-5-methoxy-4-nitrobenzene

Molecular Formula

C7H4F3NO3

Molecular Weight

207.11 g/mol

InChI

InChI=1S/C7H4F3NO3/c1-14-4-2-3(8)5(9)6(10)7(4)11(12)13/h2H,1H3

InChI Key

ZSOYSDLZDZGEFC-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1[N+](=O)[O-])F)F)F

Canonical SMILES

COC1=CC(=C(C(=C1[N+](=O)[O-])F)F)F

Reagent for Trifluoromethyl Group Introduction

The presence of the trifluoromethyl (CF3) group makes 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene a candidate reagent for introducing this functional group into other molecules. The CF3 group is a powerful electron-withdrawing group, meaning it can influence the reactivity of nearby atoms in a molecule. This property is valuable in organic synthesis for various purposes such as:

  • Modulating reactivity: By incorporating the CF3 group, researchers can control the reactivity of specific sites within a molecule, allowing for targeted reactions during synthesis.
  • Enhancing stability: The CF3 group can enhance the stability of certain molecules, making them more resistant to degradation.

Potential Applications in Medicinal Chemistry

The combined presence of the CF3, methoxy (OCH3), and nitro (NO2) groups in 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene offers intriguing possibilities for medicinal chemistry research. Here's why:

  • Mimicking bioactive molecules: The combination of electron-withdrawing and electron-donating groups can mimic the electronic properties of some biologically active molecules []. This could be a starting point for developing new drugs with similar therapeutic effects.
  • Exploring structure-activity relationships: By studying how modifications to the structure of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene affect its biological activity, researchers can gain insights into the structure-activity relationships (SAR) of potential drugs [].

1,2,3-Trifluoro-5-methoxy-4-nitrobenzene is an organic compound characterized by the presence of three fluorine atoms, a methoxy group, and a nitro group attached to a benzene ring. Its molecular formula is C₇H₄F₃NO₃, and it has a molecular weight of approximately 207.107 g/mol. This compound is notable for its unique combination of functional groups, which contribute to its chemical reactivity and potential applications in various fields.

Typical of aromatic compounds. Key reactions include:

  • Electrophilic Substitution: The presence of the nitro and methoxy groups can influence the reactivity of the benzene ring towards electrophiles. The nitro group is a strong electron-withdrawing group, while the methoxy group is an electron-donating group, affecting the regioselectivity of substitutions.
  • Nucleophilic Substitution: The trifluoromethyl group can also undergo nucleophilic substitution reactions under appropriate conditions, allowing for further functionalization of the compound.
  • Reduction Reactions: The nitro group can be reduced to an amine or hydroxyl group under specific conditions, providing pathways for synthesizing derivatives.

The synthesis of 1,2,3-trifluoro-5-methoxy-4-nitrobenzene can be achieved through various methods:

  • Nitration of 3,4,5-Trifluoroanisole: This method involves treating 3,4,5-trifluoroanisole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically leads to the formation of the nitro compound at the para position relative to the methoxy group .
  • Fluorination Reactions: Starting from other aromatic compounds or derivatives, fluorination can be performed using reagents like Selectfluor or other electrophilic fluorinating agents to introduce trifluoromethyl groups selectively.

1,2,3-Trifluoro-5-methoxy-4-nitrobenzene has potential applications in various fields:

  • Organic Synthesis: It serves as a versatile intermediate in organic synthesis for developing more complex molecules.
  • Pharmaceutical Research: Given its unique structure, it may be explored for new drug candidates due to its potential biological activity.
  • Material Science: Its properties could be useful in developing advanced materials with specific functionalities.

Several compounds share structural similarities with 1,2,3-trifluoro-5-methoxy-4-nitrobenzene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1,2-Difluoro-4-nitrobenzeneTwo fluorine atoms and one nitro groupLess fluorinated than the target
3-Fluoro-4-methoxybenzenamineOne fluorine atom and an amino groupContains an amine instead of nitro
1-Fluoro-2-methoxy-4-nitrobenzeneOne fluorine atom and one methoxy groupDifferent substitution pattern
1,3-Difluoro-5-methoxybenzeneTwo fluorine atoms and one methoxy groupNo nitro group present

The uniqueness of 1,2,3-trifluoro-5-methoxy-4-nitrobenzene lies in its trifluoromethyl group combined with both nitro and methoxy functionalities on the benzene ring. This combination may impart distinct chemical properties that could be advantageous in synthetic chemistry and biological applications.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 26 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (92.31%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (92.31%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H318 (92.31%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

1,2,3-Trifluoro-5-methoxy-4-nitrobenzene

Dates

Modify: 2023-08-16

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